bis(2-chloropropyl)amine
Description
Contextualization within Halogenated Amine Chemistry
Halogenated amines are a class of organic compounds where one or more hydrogen atoms of an amine are substituted by halogen atoms. britannica.com This substitution significantly influences the chemical reactivity of the molecule. The presence of the electron-withdrawing chlorine atoms in bis(2-chloropropyl)amine makes the nitrogen atom less nucleophilic compared to its non-halogenated counterpart, di-n-propylamine. However, the chloro-substituents also introduce reactive sites for nucleophilic substitution reactions. This dual characteristic is a defining feature of many halogenated amines and is central to their utility in chemical synthesis. lumenlearning.comwikipedia.org
The reactivity of halogenated amines can be complex. While the amine group itself can undergo reactions, the carbon-halogen bond is also susceptible to cleavage, leading to a variety of possible reaction pathways. This often results in the formation of a mixture of products, including secondary and tertiary amines and their salts, as well as quaternary ammonium (B1175870) salts. lumenlearning.com
Role as a Fundamental Synthetic Intermediate
The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. The two reactive chloroethyl groups allow for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. evitachem.comnetascientific.com
One of the key applications of similar bis(2-chloroethyl)amines is in the synthesis of piperazine (B1678402) derivatives. sigmaaldrich.comacgpubs.org The reaction typically involves the cyclization of the amine with a suitable aniline (B41778) intermediate to form the piperazine ring structure. acgpubs.org These piperazine-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.
Furthermore, bis(2-chloroalkyl)amines are utilized in the synthesis of various nitrogen-containing compounds. evitachem.com Their ability to act as alkylating agents, forming covalent bonds with nucleophiles, is a key aspect of their reactivity and utility in organic synthesis. netascientific.com This reactivity has been harnessed in the development of various chemical entities, including those with potential applications in materials science and as research reagents. netascientific.com
Historical and Contemporary Academic Research Perspectives
Historically, research on halogenated amines, particularly nitrogen mustards like bis(2-chloroethyl)amine (B1207034), was driven by their biological activity. nih.gov These compounds are known alkylating agents, a property that led to their investigation in various contexts. ebi.ac.uk
Contemporary research continues to explore the synthetic utility of bis(2-chloroalkyl)amines. For instance, studies have focused on their use in the synthesis of novel heterocyclic compounds. The reactivity of the chloroalkyl groups allows for the construction of various ring systems, expanding the chemical space accessible to researchers. mdpi.com
Modern research also investigates the nuanced reactivity of these compounds. For example, studies have examined the reactions of bis(2-chloroethyl)ether with various amines, revealing the formation of unexpected products and providing deeper insights into the reaction mechanisms. rsc.org The development of new synthetic methodologies involving bis(2-chloroalkyl)amines and their derivatives remains an active area of academic inquiry, driven by the continuous search for efficient routes to complex and valuable molecules. asianpubs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-chloropropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N/c1-5(7)3-9-4-6(2)8/h5-6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYRBEIHRSEKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269163 | |
| Record name | 2-Chloro-N-(2-chloropropyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-71-0 | |
| Record name | 2-Chloro-N-(2-chloropropyl)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-chloropropyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bis 2 Chloropropyl Amine
Regioselective Chlorination Approaches
Regioselective chlorination is crucial for the synthesis of bis(2-chloropropyl)amine, ensuring that the chlorine atoms are placed at the desired position on the propyl chains. This is typically achieved by using a precursor where the hydroxyl groups are already in the correct position, which are then substituted with chlorine.
The most direct and widely used precursor for the synthesis of this compound is diisopropanolamine (B56660). google.comnih.gov This precursor has the ideal structure, with a central secondary amine flanked by two propan-2-ol groups. The hydroxyl (-OH) groups at the C2 position of each propyl chain are the target for chlorination.
The reaction involves the substitution of these hydroxyl groups with chlorine atoms using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation. chemicalbook.com In this reaction, diisopropanolamine is treated with thionyl chloride, often in an inert solvent. The reaction proceeds to form this compound, typically as its hydrochloride salt, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts. evitachem.com A patent describes a method for producing bis-(2-chloropropyl)-amine hydrochloride with a yield of 49% of the theoretical value from diisopropanolamine. google.com
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound hydrochloride while minimizing side reactions. Key parameters that are manipulated include temperature, solvent, molar ratio of reactants, and reaction time. While specific optimization studies for this compound are not extensively published, data from the synthesis of its close analogue, bis(2-chloroethyl)amine (B1207034), provide a strong model for optimization. chemicalbook.com
For instance, in the analogous synthesis of bis(2-chloroethyl)amine hydrochloride from diethanolamine (B148213), a quantitative yield was achieved by refluxing the reactants for three hours. chemicalbook.com Another procedure specified refluxing at 50°C in 1,2-dichloroethane (B1671644) with a 1:1.7 molar ratio of diethanolamine to thionyl chloride. Applying these principles, a systematic approach can be taken to optimize the synthesis of this compound. whiterose.ac.uk Furthermore, modern techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for related nitrogen mustard preparations. jocpr.com
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Range/Variable | Goal | Rationale/Reference |
|---|---|---|---|
| Precursor | Diisopropanolamine | High Purity Starting Material | The structure directly corresponds to the desired product. google.comnih.gov |
| Chlorinating Agent | Thionyl Chloride (SOCl₂), Phosgene, HCl | Efficient conversion of -OH to -Cl | Thionyl chloride is a common and effective reagent for this transformation. chemicalbook.comevitachem.com |
| Molar Ratio (Amine:Reagent) | 1:1 to 1:2.5 | Ensure complete chlorination | An excess of the chlorinating agent can drive the reaction to completion. |
| Solvent | Dichloroethane, Chloroform, Xylene | Inert medium, facilitates heat transfer | A non-reactive solvent prevents side reactions and allows for stable reflux conditions. chemicalbook.comjocpr.com |
| Temperature | 40°C - 80°C (Reflux) | Control reaction rate, minimize byproducts | Higher temperatures increase reaction rate, but excessive heat can cause degradation. chemicalbook.com |
| Reaction Time | 1 - 5 hours | Achieve maximum conversion | Monitoring the reaction (e.g., by TLC) determines the optimal duration. jocpr.com |
| Energy Source | Conventional Heating, Microwave Irradiation | Reduce reaction time, improve yield | Microwave-assisted synthesis can significantly accelerate chemical reactions. jocpr.com |
Alternative Synthetic Routes to this compound and its Structural Isomers
Beyond the direct chlorination of diisopropanolamine, other synthetic strategies can be envisioned for producing this compound and its isomers, such as bis(3-chloropropyl)amine (B1267668) or bis(1-chloropropan-2-yl)amine. These routes might involve multi-step processes or start from different precursors.
One alternative approach could involve the N-alkylation of a primary amine. For example, 2-chloropropylamine could theoretically be reacted with a 1-halo-2-chloropropane, though controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts would be challenging.
A more plausible multi-step route could involve building the molecule sequentially. This might start with the protection of a primary aminopropanol, followed by chlorination, N-alkylation with a second protected chloropropanol (B1252657) unit, and final deprotection. While more complex, such routes could offer greater control for synthesizing specific or mixed-isomeric products.
The synthesis of structural isomers would require different starting materials. For instance, the synthesis of bis(3-chloropropyl)amine would logically start from di-n-propanolamine, where the hydroxyl groups are on the terminal carbons (C3). The synthesis of bis(1-chloropropan-2-yl)amine would necessitate a precursor like bis(1-hydroxypropan-2-yl)amine.
Table 2: Comparison of Synthetic Routes
| Feature | Standard Route | Hypothetical Alternative Route (Multi-Step) |
|---|---|---|
| Primary Precursor | Diisopropanolamine | Aminopropanol, 1,2-dichloropropane |
| Key Reactions | Hydroxyl-Halogen Exchange | N-alkylation, Protection/Deprotection |
| Number of Steps | 1-2 | 3+ |
| Advantages | Direct, fewer steps, readily available precursor | Higher potential for control, synthesis of specific isomers |
| Disadvantages | May generate more byproducts if not optimized | Longer reaction sequence, potentially lower overall yield |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A key area for improvement is the choice of chlorinating agent. The conventional use of thionyl chloride produces acidic gases (SO₂ and HCl) as byproducts. evitachem.com An alternative approach mentioned in patents for similar compounds involves using hydrogen chloride gas directly, which can be more atom-economical and avoid the sulfur-based byproduct. evitachem.com
The choice of solvent is another critical factor. Traditional solvents like dichloroethane are effective but pose environmental and health risks. Research into greener alternatives, such as deep eutectic solvents, is an active area in organic synthesis and could be applied here. sioc-journal.cn These solvents are often biodegradable, have low volatility, and can be recycled.
Furthermore, process intensification through technologies like microwave-assisted synthesis aligns with green chemistry principles by significantly reducing reaction times and energy consumption compared to conventional heating methods. jocpr.com Another green approach is the use of mechanochemistry (solvent-free reactions), which can reduce or eliminate the need for harmful solvents. acs.org While not yet documented for this specific synthesis, these methods represent promising avenues for future development.
Elucidation of Reaction Mechanisms and Kinetic Profiles of Bis 2 Chloropropyl Amine
Nucleophilic Substitution Reactions Involving the Chloroalkyl Moieties
The chemical reactivity of bis(2-chloropropyl)amine is expected to be dominated by the presence of the two chloroalkyl groups attached to the nitrogen atom. These moieties are prone to nucleophilic substitution reactions, proceeding through distinct intramolecular and intermolecular pathways.
Intramolecular Cyclization Pathways
The hallmark of nitrogen mustards, including by analogy this compound, is their capacity for intramolecular cyclization. The nitrogen atom, acting as an internal nucleophile, is poised to attack the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming a highly strained, three-membered heterocyclic intermediate known as an aziridinium (B1262131) ion. In the case of this compound, this would be a methyl-substituted aziridinium ion.
This initial cyclization is the rate-determining step for many of the subsequent reactions of the molecule. The rate of this reaction is pH-dependent; under acidic conditions, the nitrogen atom is protonated, rendering it non-nucleophilic and thus inhibiting cyclization. In neutral or alkaline conditions, the lone pair on the nitrogen is available to initiate the intramolecular attack.
The formation of the aziridinium intermediate is a key feature of the chemistry of nitrogen mustards and is responsible for their potent alkylating ability. This highly reactive intermediate is readily attacked by nucleophiles.
Intermolecular Reaction Dynamics
Once formed, the strained aziridinium ion is a powerful electrophile and readily undergoes ring-opening reactions with a variety of external nucleophiles. This constitutes the intermolecular phase of the reaction. Nucleophiles can include water, hydroxide (B78521) ions, or other functional groups present in the reaction medium. nih.gov
The reaction with water leads to the formation of a hydroxylated product. If the second chloroalkyl group undergoes the same cyclization and subsequent hydrolysis, the final product would be a diol. In the presence of other nucleophiles, such as amines or thiols, the corresponding substituted products can be formed.
Studies on bis(2-chloroethyl)amine (B1207034) have shown that it reacts with sodium ethoxide via a nucleophilic substitution mechanism. nih.govmdpi.com It is reasonable to predict a similar reactivity for this compound. The reaction of bis(2-chloroethyl)amine with sodium ethoxide resulted in the formation of bis(2-ethoxyethyl)amine. nih.gov
Influence of Solvent and Reagent on Reaction Kinetics
The kinetics of nucleophilic substitution reactions of haloalkanes are highly sensitive to the nature of the solvent and the reagents involved. For nitrogen mustards, polar solvents can facilitate the formation of the charged aziridinium intermediate, thereby increasing the reaction rate. dtic.mil The presence of water can also influence the reaction, both as a nucleophile and by affecting the solvation of the reactants and intermediates. dtic.mil
The table below summarizes the predicted influence of various factors on the reaction kinetics of this compound, based on data for analogous compounds.
| Factor | Predicted Effect on Reaction Rate | Rationale |
| Increasing pH | Increase | Deprotonation of the amine nitrogen facilitates intramolecular cyclization. |
| Polar Protic Solvents | Increase | Stabilization of the aziridinium ion intermediate and transition state. dtic.mil |
| Nucleophile Strength | Increase | More reactive nucleophiles will attack the aziridinium ion faster. |
| Presence of Catalysts | Increase | Catalysts like DETA can accelerate the nucleophilic substitution step. nih.govmdpi.com |
Oxidative and Reductive Transformations of this compound
While less studied than nucleophilic substitution, the amine functionality in this compound can undergo both oxidation and reduction under appropriate conditions.
Mechanisms of Oxidation
Tertiary amines can be oxidized by various oxidizing agents. For bis(2-chloroethyl)amine, oxidation with reagents like peracetic acid can lead to the formation of the corresponding N-oxide. dtic.mil However, reactions with hydrogen peroxide in polar solvents like methanol (B129727) or acetonitrile (B52724) have been shown to favor bimolecular nucleophilic substitution, leading to the formation of a cyclized bis-quaternary ammonium (B1175870) salt, rather than the N-oxide. dtic.mil This suggests that the reaction pathway is highly dependent on the specific oxidizing agent and reaction conditions.
The proposed mechanism for N-oxide formation involves the direct attack of the oxidizing agent on the nitrogen atom. The alternative pathway to the bis-quaternary salt highlights the competition between oxidation and the inherent reactivity of the chloroalkyl groups. dtic.mil
Pathways for Controlled Reduction
It is important to note that under certain reductive conditions, particularly those involving enzymatic processes, the reduction of other functional groups can occur if present in a substituted analog of this compound.
Catalytic Effects on this compound Reactivity
The reactivity of this compound, a nitrogen mustard compound, in various organic transformations can be significantly influenced by the presence of catalysts. These catalysts can alter reaction rates, improve yields, and enhance selectivity by providing alternative reaction pathways with lower activation energies. This section explores the catalytic effects on the reactivity of this compound, with a particular focus on phase transfer catalysis and the mechanistic details of these catalyzed reactions.
Role of Phase Transfer Catalysis in Organic Transformations
Phase transfer catalysis (PTC) is a powerful synthetic methodology employed to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgacenet.edu In the context of this compound, which has limited solubility in water, PTC can be particularly advantageous for reactions involving aqueous-soluble nucleophiles.
The fundamental principle of PTC involves a catalyst, often a quaternary ammonium or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction occurs. acenet.edu For instance, in the N-alkylation of this compound with an alkyl halide (which would form a tertiary amine), if the nucleophile is in the aqueous phase, the phase transfer catalyst facilitates its transfer to the organic phase containing the this compound. acsgcipr.orgresearchgate.net
The key steps in a phase transfer catalyzed reaction involving this compound can be generalized as follows:
An anion from the aqueous phase forms an ion pair with the cationic phase transfer catalyst. acenet.edu
This ion pair, being lipophilic, moves from the aqueous phase to the organic phase. acenet.edu
In the organic phase, the anion reacts with the this compound.
The catalyst then returns to the aqueous phase to repeat the cycle. acenet.edu
The use of PTC offers several benefits, including the use of less expensive and safer inorganic bases and a broader range of solvents. acsgcipr.org It is considered a green chemistry approach as it can reduce the need for hazardous organic solvents. wikipedia.org
Table 1: Common Phase Transfer Catalysts and Their Applications
| Catalyst Type | Example | Typical Applications in Amine Chemistry |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | N-alkylation, substitution reactions |
| Benzyltriethylammonium chloride (TEBAC) | N-alkylation, cyclization reactions | |
| Phosphonium Salts | Tetrabutylphosphonium bromide | N-alkylation, reactions requiring higher temperatures |
| Crown Ethers | 18-Crown-6 | Solubilization of inorganic salts in organic media |
Mechanistic Investigations of Catalyzed Reactions
The mechanism of catalyzed reactions involving this compound is centered on the increased reactivity of the nucleophile when it is brought into the organic phase by the phase transfer catalyst. In the absence of a catalyst, the reaction rate between a water-soluble nucleophile and the organic-soluble this compound would be extremely slow due to the phase boundary.
Under PTC conditions, the nucleophile is transported into the organic phase as part of a lipophilic ion pair with the catalyst cation. This "naked" anion in the organic phase is less solvated and therefore more reactive than its hydrated counterpart in the aqueous phase. This increased nucleophilicity significantly accelerates the rate of substitution reactions at the electrophilic carbon atoms of the 2-chloropropyl groups.
A study on the reaction kinetics of nitrogen mustards, such as bis(2-chloroethyl)amine (a close structural analog of this compound), revealed that their reactions proceed via a nucleophilic substitution mechanism. nih.govnih.gov The presence of a catalyst like diethylenetriamine (B155796) (DETA) was found to significantly accelerate the reaction with sodium ethoxide. nih.govnih.gov While this is not a phase transfer catalysis system, it demonstrates the susceptibility of nitrogen mustards to catalytic acceleration of substitution reactions. The half-life of bis(2-chloroethyl)amine in a reaction was reduced from 22.73 hours to less than 1 hour in the presence of a catalyst. nih.gov
The reactivity of the bis(2-chloroethyl)amino group is a key feature in the mechanism of action of cytotoxic drugs like cyclophosphamide (B585), where it alkylates DNA. nih.gov This inherent reactivity of the nitrogen mustard moiety is what is harnessed and enhanced in catalyzed synthetic transformations.
Table 2: Illustrative Kinetic Data for a Catalyzed Nucleophilic Substitution of a Bis(2-chloroalkyl)amine
| Condition | Reactant Concentration (M) | Catalyst Concentration (mol%) | Apparent Rate Constant (k_app) (s⁻¹) |
| Uncatalyzed | 0.1 | 0 | 1.2 x 10⁻⁵ |
| Catalyzed (TBAB) | 0.1 | 1 | 3.5 x 10⁻⁴ |
| Catalyzed (TBAB) | 0.1 | 5 | 1.8 x 10⁻³ |
| Catalyzed (TEBAC) | 0.1 | 1 | 2.9 x 10⁻⁴ |
Derivatization Chemistry and Analogue Synthesis Based on Bis 2 Chloropropyl Amine Scaffold
Synthesis of Substituted Bis(2-chloropropyl)amine Derivatives
The derivatization of the this compound scaffold can be approached by modifying the central nitrogen atom or by targeting the chlorine atoms on the propyl chains. These modifications allow for the synthesis of a diverse library of compounds with tailored properties.
The secondary amine functionality of this compound is a nucleophilic center that can readily undergo N-alkylation and N-arylation reactions. These reactions are fundamental for introducing a variety of substituents, thereby modulating the molecule's steric and electronic properties.
N-Alkylation: Standard alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates can be used to introduce simple alkyl groups. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. A notable example from the analogous nitrogen mustard family is the methylation of N-bis(2-chloroethyl)amine using a formaldehyde-formic acid mixture (Eschweiler-Clarke reaction) to produce N-methyl-bis(2-chloroethyl)amine (HN2). cdnsciencepub.com Another strategy involves protecting the amine with a group like tert-butoxycarbonyl (Boc), which allows for other transformations before deprotection and subsequent alkylation.
N-Arylation: The introduction of aryl groups onto the nitrogen atom can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. While specific examples for this compound are not prominent in the literature, the N-arylation of secondary amines is a well-established synthetic protocol.
A significant application of N-alkylation within the broader bis(2-chloroalkyl)amine class is the synthesis of trofosfamide (B1681587). Trofosfamide is an N-(2-chloroethyl) derivative of ifosfamide (B1674421), where the oxazaphosphorine ring nitrogen is alkylated. google.com This highlights the importance of N-alkylation in creating advanced analogues.
Table 1: N-Substitution Strategies for Bis(2-chloroalkyl)amine Scaffolds
| Reaction Type | Reagents & Conditions | Potential Product from this compound | Reference for Analogue |
| N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) | N-Methyl-bis(2-chloropropyl)amine | cdnsciencepub.com |
| N-Benzylation | Benzyl chloride, Base (e.g., Na2CO3) | N-Benzyl-bis(2-chloropropyl)amine | google.com |
| N-Acylation | Benzyl chloroformate, Triethylamine | N-CBZ-bis(2-chloropropyl)amine | chemicalbook.com |
| N-Arylation | Aryl halide, Palladium catalyst, Base (Buchwald-Hartwig) | N-Aryl-bis(2-chloropropyl)amine | General Method |
The two chlorine atoms on the propyl chains are susceptible to nucleophilic substitution, providing a route to diverse functionalization. The reactivity is analogous to other primary and secondary alkyl chlorides. Nucleophiles such as amines, thiols, and alkoxides can displace the chloride ions to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
For instance, reacting bis(2-chloroethyl)amine (B1207034) hydrochloride with four molar equivalents of aniline (B41778) in methanol (B129727) results in the substitution of both chlorine atoms to yield bis(2-phenylaminoethyl)amine. bas.bg A similar reaction with this compound would be expected to produce bis(2-phenylaminopropyl)amine. This substitution transforms the alkylating nature of the scaffold and introduces new functional handles for further derivatization.
The relative reactivity of the N-H bond versus the C-Cl bond can be controlled by reaction conditions. In many syntheses, the amine is first protected or acylated before substitution reactions are carried out on the side chains.
Cyclization Reactions to Form Heterocyclic Systems Incorporating this compound Moieties
The bifunctional nature of the this compound scaffold, with its central nitrogen and two electrophilic carbon centers, makes it an ideal precursor for the synthesis of various heterocyclic systems.
A prominent application of bis(2-chloroalkyl)amines is in the synthesis of piperazine (B1678402) derivatives. The reaction of bis(2-chloroethyl)amine hydrochloride with a primary amine, typically an aniline, leads to a double intramolecular N-alkylation, forming a six-membered piperazine ring. This cyclization is a versatile method for producing N-arylpiperazines, which are common motifs in pharmaceuticals. acgpubs.orggoogle.comresearchgate.net
The reaction involves the aniline nitrogen attacking one chloro-substituted carbon, followed by the secondary amine of the scaffold attacking the other, resulting in the heterocyclic ring. It is anticipated that reacting this compound with an aniline would similarly yield a 2,6-dimethyl-substituted N-arylpiperazine.
Table 2: Synthesis of N-Arylpiperazines via Cyclization
| Amine Scaffold | Reactant | Solvent / Conditions | Product | Reference |
| Bis(2-chloroethyl)amine HCl | 2-((2,4-Dimethylphenyl)thio)aniline | DMF, 110 °C, 48h | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine | acgpubs.org |
| Bis(2-chloroethyl)amine HCl | 2,3-dichloroaniline | Bulk, 120-220 °C | 1-(2,3-dichlorophenyl) piperazine hydrochloride | google.com |
| Bis(2-chloroethyl)amine HCl | Various Anilines | Diethylene glycol monomethyl ether | Various N-Aryl piperazines | researchgate.net |
| This compound HCl | Substituted Aniline (Hypothetical) | N/A | Substituted 1-Aryl-2,6-dimethylpiperazine | N/A |
The reaction of bis(2-chloroalkyl)amines with phosphorus compounds is a cornerstone for the synthesis of clinically important anticancer agents. The most notable examples are the oxazaphosphorinane derivatives, cyclophosphamide (B585), ifosfamide, and trofosfamide. google.com
The synthesis typically begins with the phosphorylation of bis(2-chloroethyl)amine hydrochloride using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. google.comgoogle.com This forms the highly reactive N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate. This intermediate can then be reacted with an amino alcohol to form the heterocyclic oxazaphosphorine ring.
For example, the synthesis of cyclophosphamide involves the cyclocondensation of N,N-bis(2-chloroethyl)phosphoramidic dichloride with 3-aminopropan-1-ol. google.com Its structural isomer, ifosfamide, is synthesized by reacting the same phosphoramidic dichloride with N-(2-chloroethyl)-3-hydroxypropylamine. google.com While these specific drugs are derived from the ethyl analogue, the synthetic route provides a clear blueprint for creating propyl-containing variants from this compound, which could lead to novel compounds with different metabolic profiles and activities.
Research has also described the synthesis of chiral phosphorus mustard oxazaphospholidinones by treating bis-(2-chloroethyl)-phosphoramidic dichloride with chiral amino alcohols. asianpubs.orgohiolink.edu
Design and Synthesis of Advanced this compound Analogues for Specific Chemical Applications
The design of advanced analogues based on the this compound scaffold aims to refine its properties for specific applications, particularly in medicinal chemistry. Strategies involve modifying the scaffold to alter reactivity, improve targeting, or change metabolic pathways.
One approach is the creation of prodrugs. For example, the anticancer agent trofosfamide is itself a prodrug that is metabolized in the liver by cytochrome P450 enzymes into the active agent ifosfamide, which is then further metabolized into cytotoxic alkylating agents like isophosphoramide mustard. patsnap.com The design of a "propyl-ifosfamide" or "propyl-trofosfamide" from a this compound precursor would be a logical extension of this principle, potentially altering the rate of metabolic activation and the spectrum of activity.
Further derivatization of the active metabolites is another strategy. For instance, the direct ozonation of ifosfamide and trofosfamide has been used to synthesize their 4-hydroperoxy derivatives, which are key activated intermediates in their mechanism of action. nih.govlookchem.com This type of targeted oxidation represents a method for creating advanced analogues that bypass certain metabolic steps.
Another advanced design involves attaching the this compound moiety to other chemical entities to create hybrid molecules. For example, linking the scaffold to a dihydropyridine (B1217469) system has been explored as a redox-based chemical delivery system to transport the cytotoxic alkylating agent across the blood-brain barrier. researchgate.net These advanced synthetic efforts demonstrate the versatility of the bis(2-chloroalkyl)amine scaffold in the development of sophisticated chemical agents.
Advanced Spectroscopic and Structural Characterization of Bis 2 Chloropropyl Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For bis(2-chloropropyl)amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign its structure.
Proton (¹H) NMR for Hydrogen Atom Environments
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the case of this compound, the ¹H NMR spectrum is predicted to exhibit three distinct signals corresponding to the different types of protons in the molecule.
Methine Proton (CH): The proton attached to the carbon bearing the chlorine atom is expected to appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. Its chemical shift would be downfield, influenced by the electronegativity of the chlorine atom.
Methylene Protons (CH₂): The protons of the methylene group adjacent to the nitrogen atom will likely appear as a multiplet, coupled to the methine proton.
Methyl Protons (CH₃): The methyl protons are expected to be the most upfield signal, appearing as a doublet due to coupling with the single methine proton.
The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH(Cl)- | 3.8 - 4.2 | Multiplet |
| -CH₂-N- | 2.8 - 3.2 | Multiplet |
Note: Predicted values are based on typical chemical shifts of similar structural motifs.
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the three unique carbon environments.
Methine Carbon (-CH(Cl)-): This carbon is expected to have the most downfield chemical shift due to the direct attachment of the electronegative chlorine atom.
Methylene Carbon (-CH₂-N-): The chemical shift of this carbon will be influenced by the adjacent nitrogen atom.
Methyl Carbon (-CH₃): This carbon will exhibit the most upfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH(Cl)- | 55 - 60 |
| -CH₂-N- | 50 - 55 |
Note: Predicted values are based on typical chemical shifts of similar structural motifs.
Phosphorus (³¹P) NMR for Phosphorus-Containing Analogues
For derivatives of this compound that incorporate a phosphorus atom, such as phosphonamides or phosphinamides, ³¹P NMR spectroscopy is an indispensable tool. mdpi.comslideshare.net This technique is highly sensitive to the electronic environment around the phosphorus nucleus. wikipedia.org The chemical shift in a ³¹P NMR spectrum provides information about the oxidation state, coordination number, and the nature of the substituents attached to the phosphorus atom. mdpi.com For instance, the introduction of a phosphoryl group (P=O) by reacting this compound with a suitable phosphorus oxychloride derivative would result in a distinct signal in the ³¹P NMR spectrum, the chemical shift of which would be characteristic of a phosphorodiamidic chloride or a related structure.
Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation
To unambiguously establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. youtube.comslideshare.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine proton and the protons of the adjacent methylene and methyl groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the ¹H signal of each proton group to the ¹³C signal of the carbon to which it is attached, allowing for definitive assignment of the carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition of C₆H₁₃Cl₂N.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For secondary amines like this compound, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would lead to the formation of a stable iminium ion. The presence of chlorine atoms also influences the fragmentation, with the potential loss of HCl or chlorine radicals. acs.orgresearchgate.net The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be evident in the mass spectrum for fragments containing chlorine atoms, serving as a diagnostic tool.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 169/171/173 | [C₆H₁₃Cl₂N]⁺ | Molecular Ion |
| 126/128 | [C₄H₈ClN]⁺ | Alpha-cleavage with loss of a chloromethyl radical |
Note: Predicted m/z values are for the most abundant isotopes and reflect the expected isotopic pattern for chlorine-containing fragments.
X-ray Crystallography for Three-Dimensional Structural Determination and Intermolecular Interactions
Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound hydrochloride, for example, a hydrogen bond would be expected between the protonated amine and the chloride counter-ion. The packing of the molecules in the crystal lattice, influenced by van der Waals forces and other non-covalent interactions, would also be elucidated. nih.gov This detailed structural information is crucial for understanding the physical properties of the compound and its potential interactions with other molecules.
Advanced Chromatographic Techniques for Separation and Purity Assessment in Research
The rigorous separation and purity assessment of this compound and its derivatives are paramount in research settings to ensure the integrity of experimental data and the precise characterization of these compounds. Advanced chromatographic techniques, particularly when coupled with mass spectrometry, offer the high resolution and sensitivity required for these demanding applications.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a powerful analytical tool for the separation, identification, and quantification of this compound. This technique is particularly advantageous for the analysis of polar and thermally labile compounds that are not amenable to gas chromatography. While specific methods for this compound are not extensively detailed in publicly available literature, methodologies developed for structurally similar compounds, such as bis(2-chloroethyl)amine (B1207034), provide a strong foundation for its analysis.
A selective and sensitive reverse-phase UHPLC-MS/MS method can be adapted for the analysis of this compound. Such a method would typically employ a C18 stationary phase, which is effective for the retention of moderately polar organic compounds. The separation is achieved by a mobile phase gradient, often consisting of an aqueous component with a pH modifier, like formic acid, and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). The use of sub-2 µm particles in UHPLC columns allows for higher separation efficiency and faster analysis times compared to traditional HPLC.
The mass spectrometric detection, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, affords exceptional selectivity and sensitivity. For this compound, the analysis would involve monitoring specific precursor-to-product ion transitions, which are unique to the molecule, thereby minimizing interferences from the sample matrix. Positive electrospray ionization (ESI) is a common and effective ionization technique for amines.
Detailed Research Findings:
A validated UHPLC-MS/MS method for the genotoxic impurity bis(2-chloroethyl)amine in a pharmaceutical substance highlights the potential for this technique in the analysis of related compounds. The method utilized an isocratic mobile phase of 0.2% formic acid in water and methanol (45:55 v/v) with a C18 column. Detection was achieved using a triple quadrupole mass spectrometer with positive ESI in MRM mode. The method demonstrated high sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) in the parts-per-million (ppm) range. The retention time for bis(2-chloroethyl)amine was observed at 2.00 minutes, indicating a rapid analysis.
The following table outlines typical parameters that could be adapted for a UHPLC-MS/MS method for this compound, based on the analysis of its structural analog:
| Parameter | Typical Setting |
| Chromatography System | Waters Acquity UPLC H-Class or equivalent |
| Column | ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Autosampler Temperature | 15 °C |
| **Mass Spect |
Theoretical and Computational Investigations of Bis 2 Chloropropyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in examining the electronic properties of a molecule, which govern its reactivity. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
A selection of computed molecular properties for the hydrochloride salt of bis(2-chloropropyl)amine from the PubChem database is presented below.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.5 g/mol | PubChem |
| Molecular Formula | C6H14Cl3N | PubChem |
| Hydrogen Bond Donor Count | 1 | Cactvs |
| Hydrogen Bond Acceptor Count | 1 | Cactvs |
| Rotatable Bond Count | 4 | Cactvs |
| Exact Mass | 205.019183 Da | PubChem |
| Topological Polar Surface Area | 12.0 Ų | Cactvs |
| Heavy Atom Count | 10 | PubChem |
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, allowing researchers to map out the energy profile of a chemical reaction. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating the activation energy barriers.
For this compound, DFT studies would be instrumental in elucidating the mechanism of its alkylating activity. Key reaction pathways that could be investigated include:
Aziridinium (B1262131) Ion Formation: The primary reactive step for nitrogen mustards is an intramolecular cyclization, where the nitrogen atom attacks one of the γ-carbon atoms, displacing a chloride ion to form a highly reactive aziridinium cation. DFT calculations could model the transition state of this step and determine the associated energy barrier, providing insight into the rate of activation.
Nucleophilic Attack: The formed aziridinium ion is a potent electrophile. DFT could be used to model its subsequent reaction with various biological nucleophiles, such as the N7 atom of guanine (B1146940) in DNA, to understand the energetics and selectivity of DNA alkylation.
Despite the application of DFT to many related compounds, specific studies detailing these reaction pathways for this compound are not readily found in the current body of scientific literature.
Quantum chemical methods, including DFT, can accurately predict various spectroscopic parameters. By calculating properties related to the interaction of molecules with electromagnetic radiation, these methods can aid in the interpretation of experimental spectra.
Theoretical calculations can predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors of the nuclei.
Vibrational Spectra (IR and Raman): The frequencies and intensities of vibrational modes can be computed, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.
Such predictive studies are valuable for structural confirmation and for understanding how electronic structure influences spectroscopic properties. However, published research containing detailed computational predictions of the spectroscopic parameters for this compound is currently unavailable.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations would be particularly useful for:
Conformational Analysis: The four rotatable bonds in this compound allow it to adopt numerous conformations. MD simulations could explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them.
Solution Behavior: By simulating the compound in an explicit solvent like water, MD can reveal crucial information about solvation, such as the arrangement of water molecules around the solute and the stability of the reactive aziridinium intermediate in an aqueous environment.
A prerequisite for MD simulations is a molecular force field, which defines the potential energy of the system. While repositories like the Automated Topology Builder (ATB) exist to generate force field parameters for novel molecules, specific and comprehensive MD studies focusing on the conformational analysis and solution behavior of this compound have not been reported in the literature.
Computational Design of Novel this compound Based Structures
Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. Starting with a known molecular scaffold like this compound, computational methods can be used to design new derivatives with potentially enhanced efficacy, selectivity, or modified physicochemical properties.
This design process typically involves:
Structure-Activity Relationship (SAR) Studies: Identifying which parts of the molecule are essential for its activity and which can be modified.
In Silico Modification: Creating a virtual library of new derivatives by adding, removing, or substituting functional groups on the parent structure.
Property Prediction: Using quantum chemical or machine learning models to predict the properties of the designed molecules, such as reactivity, binding affinity to a target, or solubility.
Virtual Screening: Docking the designed compounds into the active site of a target protein to predict binding modes and affinities.
While this approach is common for many classes of compounds, including other nitrogen mustards, there is no specific mention in the scientific literature of computational programs aimed at designing novel structures based on the this compound scaffold.
Applications of Bis 2 Chloropropyl Amine in Diverse Chemical and Materials Science Domains
Utilization as a Phase Transfer Catalyst in Organic Transformations
While bis(2-chloropropyl)amine itself is not typically a primary phase transfer catalyst, its derivatives and related structures, such as quaternary ammonium (B1175870) salts, are central to phase transfer catalysis (PTC). PTC is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-insoluble organic reactant and a water-soluble inorganic salt). The catalyst, a substance with both hydrophilic and lipophilic characteristics, transports a reactant from one phase to another where the reaction can occur.
This compound can be a precursor to such catalysts. The fundamental role of these catalysts is to form lipophilic ion-pairs with anions from the aqueous phase, which are then transferred to the organic phase to react. For instance, related compounds like bis(2-chloroethyl)amines are used in PTC-mediated reactions. In one example, phenylacetonitrile (B145931) was condensed with N-substituted-bis(2-chloroethyl)amines in an aqueous sodium hydroxide (B78521) solution to produce N-substituted-4-cyano-4-phenylpiperidines, with hexadecyltributylphosphonium bromide acting as the effective phase-transfer catalyst. researchgate.net This demonstrates the principle of using such structures in biphasic systems to synthesize heterocyclic compounds. researchgate.net The efficiency of these reactions often depends on the structure of the catalyst, which influences its solubility in both phases.
Role in the Synthesis of Specialty Chemicals and Reagents
The primary and most well-documented application of this compound and its close analog, bis(2-chloroethyl)amine (B1207034), is as an intermediate in the synthesis of specialty chemicals, particularly heterocyclic compounds like piperazines. sigmaaldrich.com The two chloro-alkyl groups are reactive sites for intramolecular or intermolecular nucleophilic substitution reactions, leading to cyclization.
This reactivity is widely exploited for the synthesis of N-aryl piperazines by reacting bis(2-chloroethyl)amine hydrochloride with a range of anilines. researchgate.net Piperazine (B1678402) derivatives are significant pharmacophores found in many active pharmaceutical ingredients. acgpubs.orgacgpubs.org For example, they form the core structure of drugs like Aripiprazole and Trazodone. jocpr.com The synthesis often involves the condensation of bis(2-chloroethylamine) hydrochloride with a substituted aniline (B41778), sometimes under microwave irradiation to enhance reaction rates and yields. jocpr.com
The general process involves the cyclization of the amine with a suitable nucleophile. For instance, an aniline derivative can react with bis(2-chloroethyl)amine to form a piperazine ring. acgpubs.orgacgpubs.org This method is a cornerstone for creating libraries of piperazine-based compounds for drug discovery and development. researchgate.netacgpubs.orgacgpubs.org
Table 1: Examples of Specialty Chemicals Synthesized from Bis(2-chloroalkyl)amine Precursors
| Precursor | Reactant | Product Class | Application/Significance |
| Bis(2-chloroethyl)amine hydrochloride | Substituted Anilines | N-Aryl Piperazines | Core structures in pharmaceuticals (e.g., antipsychotics, antihistamines). researchgate.netjocpr.com |
| Bis(2-chloroethyl)amine hydrochloride | 2,3-dichloroaniline | 1-(2,3-dichlorophenyl)piperazine | Key intermediate for the neuroleptic drug Aripiprazole. jocpr.com |
| Bis(2-chloroethyl)amine hydrochloride | Aniline intermediates | Substituted piperazine derivatives | Screened for antimicrobial and antifungal activities. acgpubs.orgacgpubs.org |
| Bis(2-chloroethyl)amine hydrochloride | Phosphorous Oxychloride / 3-Aminopropan-1-ol | Cyclophosphamide (B585) | A widely used anticancer and immunosuppressive drug. evitachem.comgoogle.com |
Contributions to Polymer Chemistry and Advanced Materials Development
In the realm of polymer science, bifunctional molecules like this compound are valuable as crosslinking agents or monomers. The presence of two reactive chloro groups allows the molecule to form linkages between polymer chains, thereby modifying the material's properties.
The related compound, bis(3-chloropropyl)amine (B1267668), is noted for its use as a crosslinking agent in silicone rubber formulations. This crosslinking enhances both the mechanical properties and the thermal stability of the resulting polymer. Furthermore, derivatives of such compounds are explored for their potential in creating functional materials for various applications, including catalysts and sensors. The ability to be incorporated into polymer backbones can impart specific functionalities, such as improved thermal stability or mechanical strength.
Precursor for Advanced Chemical Library Synthesis
The structural framework of this compound and its analogs makes it an ideal precursor for the synthesis of advanced chemical libraries used in high-throughput screening and drug discovery. Its ability to readily form heterocyclic structures, most notably the piperazine ring, allows for the creation of a diverse set of molecules from a common scaffold. researchgate.net
The synthesis of N-aryl piperazines from bis(2-chloroethyl)amine and various anilines is a prime example of its use as a scaffold. researchgate.net By systematically varying the aniline component, chemists can generate a large library of related piperazine compounds. acgpubs.orgacgpubs.org These libraries are then screened for biological activity against various targets, such as enzymes or receptors, to identify potential new drug candidates. This strategy has been successfully employed to discover compounds with antimicrobial and antifungal properties. acgpubs.orgacgpubs.org The straightforward and general nature of the cyclization reaction makes it a robust method for combinatorial chemistry and the rapid exploration of chemical space. researchgate.net
Environmental Transformation and Degradation Pathways of Bis 2 Chloropropyl Amine
Hydrolytic Degradation Mechanisms in Aquatic Environments
Hydrolysis is anticipated to be a primary degradation pathway for bis(2-chloropropyl)amine in aquatic systems. The presence of the two chloro-alkyl chains makes the molecule susceptible to reaction with water. The mechanism for nitrogen mustards typically involves an initial intramolecular cyclization to form a reactive aziridinium (B1262131) intermediate. This intermediate is then subject to nucleophilic attack by water, leading to the substitution of a chlorine atom with a hydroxyl group. This process can occur for both chloroethyl groups.
The rate of hydrolysis for nitrogen mustards is pH-dependent. chemeurope.com Under alkaline conditions, the unprotonated amine can readily cyclize, leading to a faster degradation rate. chemeurope.com Conversely, under acidic conditions (pH 4), the cyclization and subsequent hydrolysis are slower. chemeurope.com For the related compound ethylbis(2-chloroethyl)amine, the hydrolysis half-life has been reported to be 12.5 days at 5°C. nih.govechemi.com The final hydrolysis product of this reaction for ethylbis(2-chloroethyl)amine is the non-toxic bis-beta-hydroxyethyl ethylamine. nih.govechemi.com It is expected that this compound would hydrolyze in a similar manner to form the corresponding di-hydroxypropyl amine.
Table 1: Hydrolysis Data for a Related Nitrogen Mustard
| Compound | Condition | Half-life | Hydrolysis Product |
|---|
Photolytic and Oxidative Decomposition Pathways
Photolytic and oxidative processes also contribute to the breakdown of this compound in the environment. Nitrogen mustards are generally unstable in the presence of light and heat. nih.gov Exposure to sunlight can lead to photolytic degradation.
In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). For the analogous compound, ethylbis(2-chloroethyl)amine, the estimated atmospheric half-life for this reaction is approximately 1 day, based on a calculated rate constant. nih.govechemi.com This suggests that atmospheric persistence is likely to be low.
Decomposition can also be induced by heat, with ethylbis(2-chloroethyl)amine decomposing at temperatures above 194°C and forming dimers at temperatures over 50°C. nih.gov Thermal decomposition of bis(2-chloroethyl)amine (B1207034) hydrochloride can produce toxic fumes, including hydrogen chloride and nitrogen oxides. scbt.com
Table 2: Atmospheric Degradation Data for a Related Nitrogen Mustard
| Compound | Process | Reactant | Estimated Half-life |
|---|
Biodegradation Potential and Microbial Interactions
Information specifically on the biodegradation of this compound is limited. However, safety data for bis(2-chloroethyl)amine hydrochloride suggests it is not readily degradable in wastewater treatment plants. thermofisher.com Studies on other chlorinated aliphatic compounds, such as bis(2-chloroethyl) ether, have identified bacterial strains capable of degradation. For instance, a Xanthobacter sp. strain was able to use bis(2-chloroethyl) ether as its sole source of carbon and energy, breaking it down through sequential dehalogenation. nih.gov Another bacterial isolate, Pseudonocardia sp., could also degrade bis(2-chloroethyl) ether, although it could not use it as a sole carbon source. nih.gov While these findings relate to an ether instead of an amine, they demonstrate that microbial dehalogenation of chloro-aliphatic compounds is a viable environmental degradation pathway. The potential for microbial communities to adapt and degrade this compound exists, but specific pathways and rates have not been documented.
Assessment of Environmental Persistence in Various Media
The environmental persistence of this compound is influenced by its degradation rates in different environmental compartments. Based on qualitative assessments for the hydrochloride salt of the related bis(2-chloroethyl)amine, the compound is considered to have high persistence in water and soil, and low persistence in air. scbt.comsdfine.com
The moderate mobility of bis(2-chloroethyl)amine hydrochloride in soil suggests that while it may leach into groundwater, a portion is likely to adsorb to soil particles, where it can undergo slow degradation. scbt.comsdfine.com Its low bioaccumulation potential indicates that it is unlikely to concentrate significantly in the tissues of aquatic organisms. scbt.comsdfine.com The relatively rapid atmospheric degradation via photolysis suggests that long-range transport through the air is not a major concern. nih.govechemi.com However, its high persistence in soil and water indicates that it could remain a long-term contaminant in these media if released.
Table 3: Qualitative Environmental Persistence Assessment for a Related Amine
| Compound | Medium | Persistence | Bioaccumulation | Mobility |
|---|---|---|---|---|
| Bis(2-chloroethyl)amine hydrochloride | Water/Soil | High scbt.comsdfine.com | Low scbt.comsdfine.com | Medium scbt.comsdfine.com |
Q & A
Q. What are the standard synthetic routes for bis(2-chloropropyl)amine, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution reactions, where primary amines react with 2-chloropropyl derivatives. Optimization involves controlling stoichiometry, solvent polarity (e.g., acetonitrile or ethanol), and temperature (reflux conditions at ~80°C). Purification via alumina column chromatography using ethyl acetate/hexane mixtures (4:1 v/v) is effective for isolating the product, as demonstrated in analogous amine syntheses . Reaction yields improve with excess alkylating agents and inert atmospheres to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, H NMR peaks for methylene (-CH-) groups adjacent to chlorine atoms appear downfield (~3.5–4.0 ppm), while amine protons resonate near 1.5–2.5 ppm. Mass spectrometry (ESI-MS) confirms molecular weight via the [M+H] ion. Elemental analysis validates purity by comparing experimental vs. theoretical C/H/N ratios, as seen in analogous amine complexes .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 14^{14}14C) be applied to this compound to study its environmental fate?
Radiolabeled C isotopes can be introduced during synthesis by using C-labeled precursors, such as 2-chloroethyl-[1-C]amine. This enables tracking of degradation pathways, bioaccumulation, and metabolite identification in environmental matrices. Liquid scintillation counting or accelerator mass spectrometry quantifies C activity, providing insights into half-lives and transformation products .
Q. What strategies resolve data contradictions in the environmental detection of this compound and its structural analogs?
Discrepancies in environmental concentrations (e.g., due to isomer interference) require advanced separation techniques. Gas chromatography-mass spectrometry (GC-MS) with capillary columns can distinguish this compound from ether analogs (e.g., bis(2-chloropropyl) ether). Method validation using spiked recovery experiments and interlaboratory comparisons ensures accuracy, as applied to structurally similar organophosphates .
Q. How does this compound function as a ligand in transition metal complexes, and what factors influence its coordination behavior?
The amine’s nitrogen lone pairs coordinate with metals like chromium(III) or zinc(II), forming octahedral or tetrahedral complexes. Steric effects from the chloropropyl groups and electronic factors (e.g., Cl electronegativity) modulate binding affinity. X-ray crystallography and Hirshfeld surface analysis reveal bonding geometries and non-covalent interactions, as shown in studies of bis(2-pyridylmethyl)amine complexes .
Q. What computational methods predict the reactivity and toxicity of this compound in biological systems?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., Cl substitution patterns) with toxicity endpoints, such as LD values. These methods are validated against experimental toxicity data for chlorinated amines .
Methodological Considerations
- Experimental Design: Use control groups (e.g., non-chlorinated analogs) to isolate the effects of chlorine substituents in reactivity studies.
- Data Contradictions: Address variability in environmental sampling by employing solid-phase extraction (SPE) with tandem MS detection to improve sensitivity .
- Safety Protocols: Follow GHS guidelines for handling chlorinated amines, including fume hood use and personal protective equipment (PPE), as outlined in safety data sheets for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
